![molecular formula C19H26N6O4S B2962079 Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate CAS No. 1216416-70-4](/img/structure/B2962079.png)

Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

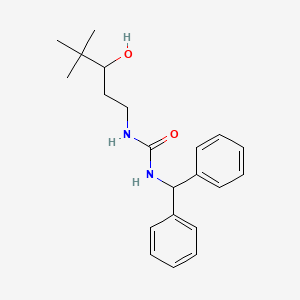

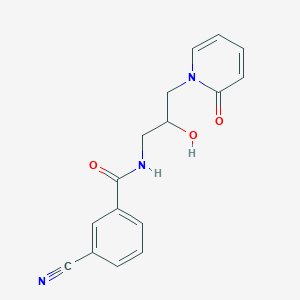

This compound is a complex organic molecule that contains several functional groups, including a thiazolo[4,5-d]pyrimidin-2-yl group, a piperidine-4-carboxamido group, and an ethyl piperidine-1-carboxylate group . These groups suggest that the compound may have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The thiazolo[4,5-d]pyrimidin-2-yl group, for example, is a heterocyclic compound that contains nitrogen and sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles, for example, are known to have a variety of physico-chemical properties, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Antihypertensive Potential

Research into the synthesis and potential applications of compounds structurally related to Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate has uncovered promising antihypertensive properties. A study involving the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing piperidine moieties, demonstrated notable antihypertensive activity in vitro and in vivo, suggesting the therapeutic potential of similar compounds in the management of hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antituberculosis Activity

Another area of scientific research application for compounds related to this compound is in the treatment of tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated significant antituberculosis activity, showcasing the potential of these compounds in addressing resistant strains of Mycobacterium tuberculosis (Jeankumar et al., 2013).

Synthetic Methodologies and Chemical Transformations

The exploration of synthetic methodologies and chemical transformations for related compounds has also been a significant area of research. Studies have detailed the synthesis of various heterocyclic compounds, showcasing the versatility and potential of this compound in the development of new pharmaceuticals and chemical entities. For example, the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive demonstrates the innovation in creating eco-friendly and practical synthetic routes for complex molecules (Khaligh et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds structurally similar to this compound have also been explored. Research into the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, alongside their antimicrobial properties, further emphasizes the broad spectrum of potential therapeutic applications for these compounds (Rahmouni et al., 2016).

Mechanism of Action

Pharmacokinetics

The compound’s efficacy suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties for its intended use .

Result of Action

The result of the action of Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is the inhibition of cancer cell proliferation . By causing DNA damage and disrupting the cell cycle, this compound induces apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other drugs or substances, and the specific characteristics of the cancer cells themselves .

properties

IUPAC Name |

ethyl 4-[[1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O4S/c1-2-29-19(28)25-9-5-13(6-10-25)22-16(26)12-3-7-24(8-4-12)18-23-15-14(30-18)17(27)21-11-20-15/h11-13H,2-10H2,1H3,(H,22,26)(H,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGPJRKPZYKKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)

![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)

![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)

![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)